molecular formula C11H11NO2 B14853784 Ethyl 3H-indole-3-carboxylate

Ethyl 3H-indole-3-carboxylate

Cat. No.: B14853784
M. Wt: 189.21 g/mol
InChI Key: ZGKJJGXXLRHSTI-UHFFFAOYSA-N
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Description

Ethyl 3H-indole-3-carboxylate is an organic compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound is particularly notable for its role as an intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3H-indole-3-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ethyl pyruvate under acidic conditions to form the indole ring . Another method includes the cyclization of ortho-nitrotoluene derivatives followed by reduction and esterification .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions typically include controlled temperature and pressure, along with the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include indole-3-carboxylic acid, various substituted indoles, and reduced indole derivatives .

Scientific Research Applications

Ethyl 3H-indole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3H-indole-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors, modulating their function and influencing cellular pathways .

Comparison with Similar Compounds

Ethyl 3H-indole-3-carboxylate can be compared with other indole derivatives such as:

This compound is unique due to its versatility in synthetic applications and its role as a precursor to a wide range of bioactive compounds.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

ethyl 3H-indole-3-carboxylate

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-7,9H,2H2,1H3

InChI Key

ZGKJJGXXLRHSTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=NC2=CC=CC=C12

Origin of Product

United States

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